molecular formula C9H7ClF3NO3S B14010031 N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide

N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14010031
M. Wt: 301.67 g/mol
InChI Key: NQOIQTXRDAOVMK-UHFFFAOYSA-N
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Description

N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a trifluoromethanesulfonamide group, which is known for its strong electron-withdrawing properties, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-acetyl-3-chloroaniline.

    Sulfonylation: The aniline derivative undergoes sulfonylation with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitro group (if present) can lead to the formation of corresponding amines.

    Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its strong electron-withdrawing trifluoromethanesulfonamide group makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of sulfonamide derivatives on various biological pathways. Its unique structure allows for the exploration of new drug candidates with potential therapeutic applications.

Medicine

In medicinal chemistry, sulfonamide derivatives are known for their antibacterial properties. This compound may serve as a lead compound for the development of new antibiotics or other therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetyl-3-chlorophenyl)acetamide: This compound shares a similar aromatic structure but lacks the trifluoromethanesulfonamide group.

    N-(4-acetyl-3-chlorophenyl)cyclopropanesulfonamide: This compound features a cyclopropane ring instead of the trifluoromethanesulfonamide group.

Uniqueness

The presence of the trifluoromethanesulfonamide group in N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide makes it unique compared to its analogs. This group imparts strong electron-withdrawing properties, enhancing the compound’s reactivity and making it a valuable intermediate in various chemical reactions.

Properties

Molecular Formula

C9H7ClF3NO3S

Molecular Weight

301.67 g/mol

IUPAC Name

N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C9H7ClF3NO3S/c1-5(15)7-3-2-6(4-8(7)10)14-18(16,17)9(11,12)13/h2-4,14H,1H3

InChI Key

NQOIQTXRDAOVMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

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